Benzaldehyde dimethyl acetal
Benzaldehyde dimethyl acetal
Benzaldehyde dimethyl acetal, belonging to the class of benzyl derivatives, is commonly used as a flavoring compound, having a sweet green and warm odor. It is widely used in fruit, nut, cherry, and almond compositions in food industry.
The abstraction of α-hydrogen atoms from benzaldehyde dimethyl acetal by active bromine at 80°C has been investigated.
Benzaldehyde dimethyl acetal is an organic building block. Pyridinium tosylate-catalyzed acetal exchange reaction between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose is reported to afford 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose. The kinetics of the hydrolysis of benzaldehyde dimethyl acetal over amberlite IR-120 has been studied using a circulated batch reactor in dioxane. One-pot tandem conversion of benzaldehydedimethylacetal to trans-1-nitro-2-phenylethylene has been reported.
(Dimethoxymethyl)benzene, also known as alpha, alpha-dimethoxytoluene or benzaldehyde dimethyl acetal, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene) (Dimethoxymethyl)benzene is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (dimethoxymethyl)benzene is primarily located in the cytoplasm (Dimethoxymethyl)benzene is an almond, floral, and fruity tasting compound that can be found in green vegetables and potato. This makes (dimethoxymethyl)benzene a potential biomarker for the consumption of these food products.
The abstraction of α-hydrogen atoms from benzaldehyde dimethyl acetal by active bromine at 80°C has been investigated.
Benzaldehyde dimethyl acetal is an organic building block. Pyridinium tosylate-catalyzed acetal exchange reaction between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose is reported to afford 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose. The kinetics of the hydrolysis of benzaldehyde dimethyl acetal over amberlite IR-120 has been studied using a circulated batch reactor in dioxane. One-pot tandem conversion of benzaldehydedimethylacetal to trans-1-nitro-2-phenylethylene has been reported.
(Dimethoxymethyl)benzene, also known as alpha, alpha-dimethoxytoluene or benzaldehyde dimethyl acetal, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene) (Dimethoxymethyl)benzene is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (dimethoxymethyl)benzene is primarily located in the cytoplasm (Dimethoxymethyl)benzene is an almond, floral, and fruity tasting compound that can be found in green vegetables and potato. This makes (dimethoxymethyl)benzene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1125-88-8
VCID:
VC20809976
InChI:
InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
SMILES:
COC(C1=CC=CC=C1)OC
Molecular Formula:
C9H12O2
Molecular Weight:
152.19 g/mol
Benzaldehyde dimethyl acetal
CAS No.: 1125-88-8
Cat. No.: VC20809976
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzaldehyde dimethyl acetal, belonging to the class of benzyl derivatives, is commonly used as a flavoring compound, having a sweet green and warm odor. It is widely used in fruit, nut, cherry, and almond compositions in food industry. The abstraction of α-hydrogen atoms from benzaldehyde dimethyl acetal by active bromine at 80°C has been investigated. Benzaldehyde dimethyl acetal is an organic building block. Pyridinium tosylate-catalyzed acetal exchange reaction between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose is reported to afford 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose. The kinetics of the hydrolysis of benzaldehyde dimethyl acetal over amberlite IR-120 has been studied using a circulated batch reactor in dioxane. One-pot tandem conversion of benzaldehydedimethylacetal to trans-1-nitro-2-phenylethylene has been reported. (Dimethoxymethyl)benzene, also known as alpha, alpha-dimethoxytoluene or benzaldehyde dimethyl acetal, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene) (Dimethoxymethyl)benzene is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (dimethoxymethyl)benzene is primarily located in the cytoplasm (Dimethoxymethyl)benzene is an almond, floral, and fruity tasting compound that can be found in green vegetables and potato. This makes (dimethoxymethyl)benzene a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 1125-88-8 |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | dimethoxymethylbenzene |
| Standard InChI | InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
| Standard InChI Key | HEVMDQBCAHEHDY-UHFFFAOYSA-N |
| SMILES | COC(C1=CC=CC=C1)OC |
| Canonical SMILES | COC(C1=CC=CC=C1)OC |
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